3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-furylamine with thioglycolic acid, followed by acetylation. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated furan derivatives.
Scientific Research Applications
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The compound may bind to enzymes involved in the synthesis of peptidoglycan, thereby disrupting the cell wall and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
3-Acetyl-1,3-thiazolidine-4-carboxylic acid: Lacks the furan ring, which may influence its electronic properties and applications.
Uniqueness
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the furan and thiazolidine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
3-acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPYVWHXLSDJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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